molecular formula C9H10O4S B1324137 Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-05-9

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No. B1324137
CAS RN: 898772-05-9
M. Wt: 214.24 g/mol
InChI Key: KXBJQBFYUYSHPW-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The “5-(1,3-dioxolan-2-YL)” part suggests the presence of a 1,3-dioxolane group, which is a type of acetal, attached to the 5-position of the thiophene ring . The “methyl carboxylate” part indicates the presence of a carboxylate ester functional group.


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. Esters generally have lower boiling points than the corresponding carboxylic acids due to the lack of hydrogen bonding, and heterocycles like thiophene and 1,3-dioxolane are often relatively stable .

Scientific Research Applications

Stereoselective Synthesis

This compound is used in the stereoselective formation of substituted 1,3-dioxolanes, which is achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .

Wittig Olefination

It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . This reaction is important for creating double bonds (olefins) in organic compounds.

Fluorescent Probing

The compound is applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This is particularly useful in biochemical research where selective detection of these compounds is necessary.

properties

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-11-8(10)6-2-3-7(14-6)9-12-4-5-13-9/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJQBFYUYSHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641883
Record name Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898772-05-9
Record name Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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